An In-Depth Technical Guide to 6-(hydroxymethyl)pyridine-2-carbaldehyde (CAS No. 39621-11-9)
An In-Depth Technical Guide to 6-(hydroxymethyl)pyridine-2-carbaldehyde (CAS No. 39621-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(hydroxymethyl)pyridine-2-carbaldehyde, a versatile bifunctional building block in modern organic synthesis. With the CAS Number 39621-11-9, this pyridine derivative possesses both a reactive aldehyde and a primary alcohol, enabling a wide array of chemical transformations. This document delves into its synthesis, physicochemical properties, key reactions, and diverse applications, particularly in medicinal chemistry and materials science. Detailed experimental protocols and safety information are also provided to facilitate its practical use in a research setting.
Introduction
6-(hydroxymethyl)pyridine-2-carbaldehyde is a valuable heterocyclic intermediate characterized by the presence of both an aldehyde and a hydroxymethyl group at the 2 and 6 positions of a pyridine ring, respectively. This unique arrangement of functional groups makes it an excellent precursor for the synthesis of more complex molecules, including biologically active compounds and ligands for metal complexes.[1] Its utility is particularly noted in the development of pharmaceuticals, especially those targeting neurological disorders, as well as in the creation of novel materials and catalysts.[1]
Physicochemical Properties
6-(hydroxymethyl)pyridine-2-carbaldehyde is typically an off-white to light yellow solid under standard conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 39621-11-9 | Internal |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 73-74 °C | Vendor Data |
| Boiling Point | 113-115 °C at 0.5 Torr | Vendor Data |
| Storage Conditions | 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | Vendor Data |
Synthesis and Purification
The most common laboratory synthesis of 6-(hydroxymethyl)pyridine-2-carbaldehyde involves the selective mono-oxidation of the commercially available precursor, 2,6-pyridinedimethanol. This selective oxidation is crucial to avoid the over-oxidation to the dialdehyde or the dicarboxylic acid.
Experimental Protocol: Selective Oxidation of 2,6-Pyridinedimethanol
This protocol is a representative method for the synthesis of 6-(hydroxymethyl)pyridine-2-carbaldehyde.
Materials:
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2,6-Pyridinedimethanol
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Manganese(IV) oxide (activated)
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Dichloromethane (DCM), anhydrous
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 2,6-pyridinedimethanol (1 eq.) in anhydrous dichloromethane (DCM), add activated manganese(IV) oxide (MnO₂, ~5-10 eq.).
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Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically after 24-48 hours, when the starting material is consumed), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad thoroughly with DCM.
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Combine the organic filtrates and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-(hydroxymethyl)pyridine-2-carbaldehyde as a solid.
Causality behind Experimental Choices:
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Manganese(IV) oxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid.
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Dichloromethane is a good solvent for the starting material and is relatively inert under the reaction conditions.
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Column chromatography is essential for separating the desired mono-aldehyde from unreacted starting material, the dialdehyde, and other byproducts.
Reactivity and Chemical Transformations
The chemical behavior of 6-(hydroxymethyl)pyridine-2-carbaldehyde is dictated by the reactivity of its aldehyde and hydroxymethyl functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is highly electrophilic and readily undergoes nucleophilic attack. A key reaction is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental to its application in coordination chemistry for the synthesis of polydentate ligands.
Workflow for Schiff Base Ligand Synthesis
Caption: General workflow for the synthesis of Schiff base ligands.
Reactions of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can undergo various transformations, including:
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Esterification: Reaction with carboxylic acids or their derivatives.
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Etherification: Formation of ethers, for example, through the Williamson ether synthesis.
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Oxidation: Further oxidation to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.
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Halogenation: Conversion to a halomethyl group using reagents like thionyl chloride or phosphorus tribromide.
The interplay between the aldehyde and hydroxymethyl groups allows for sequential or one-pot reactions to build complex molecular architectures.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. 6-(hydroxymethyl)pyridine-2-carbaldehyde serves as a key starting material for various bioactive molecules. For instance, it is a precursor for the synthesis of thiosemicarbazones, a class of compounds investigated for their antitumor activity. The condensation of 6-(hydroxymethyl)pyridine-2-carbaldehyde with thiosemicarbazide and its derivatives leads to compounds that have shown potential as inhibitors of ribonucleotide reductase, an important enzyme in DNA synthesis.[2][3]
Coordination Chemistry and Catalysis
As previously mentioned, 6-(hydroxymethyl)pyridine-2-carbaldehyde is widely used in the synthesis of Schiff base ligands. These ligands can coordinate with a variety of metal ions to form stable complexes. The resulting metal complexes have applications in:
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Catalysis: Acting as catalysts for various organic transformations.
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Materials Science: Forming the basis for magnetic materials and metal-organic frameworks (MOFs).
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Bioinorganic Chemistry: Serving as models for metalloenzymes.
Safety and Handling
6-(hydroxymethyl)pyridine-2-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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GHS Pictogram: GHS06 (Toxic)[4]
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Signal Word: Danger[4]
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Hazard Statements:
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H301: Toxic if swallowed.[4]
-
-
Precautionary Statements:
Handling Recommendations:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-(hydroxymethyl)pyridine-2-carbaldehyde is a versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules with applications in medicinal chemistry, materials science, and catalysis. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
-
Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
-
schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(Hydroxymethyl)-2-pyridinecarbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
